(4-(Difluoromethyl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBDGFRIWAUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609749 | |
| Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-43-5 | |
| Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Difluoromethyl Phenyl Boronic Acid and Derivatives
Established Synthetic Routes
Traditional methods for synthesizing arylboronic acids have laid the foundation for the preparation of (4-(Difluoromethyl)phenyl)boronic acid. These routes often involve the use of organometallic reagents or transition metal-catalyzed reactions.
Transition Metal-Catalyzed Borylation (e.g., Miyaura Borylation)
The Miyaura borylation reaction is a prominent method for synthesizing boronate esters, which are precursors to boronic acids. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.orgorgsyn.org The resulting boronic ester can then be hydrolyzed to yield the desired boronic acid. The reaction is highly tolerant of various functional groups and utilizes commercially available starting materials, making it a versatile and widely used method. rsc.org
A key aspect of the Miyaura borylation is the catalytic cycle, which involves an alkoxo–palladium intermediate that is particularly reactive towards the boron reagent. rsc.org This pathway, known as the oxo–palladium pathway, facilitates the transmetalation step. rsc.org It is important to note that only one of the two boron atoms from the diboron reagent is incorporated into the product. rsc.org
Recent advancements have focused on improving the efficiency and atom economy of this process. For instance, the use of tetrahydroxydiboron (B82485) [B₂(OH)₄], also known as bis-boronic acid (BBA), has been developed as a more atom-economical alternative to B₂pin₂. rsc.orgnih.gov This palladium-catalyzed method allows for the direct synthesis of arylboronic acids from aryl chlorides. nih.gov
Organometallic Precursor Routes
The classical approach to synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080), followed by acidic hydrolysis. orgsyn.org For the synthesis of this compound, this would typically start from a corresponding aryl halide, for example, 4-bromo-1-(difluoromethyl)benzene. This starting material can be converted to an organolithium or Grignard reagent, which then reacts with a borate ester like trimethyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the target boronic acid. chemicalbook.com
Advanced Synthetic Strategies
Continuous research has led to the development of more sophisticated and efficient methods for synthesizing fluorinated boronic acids, including this compound.
Chemoselective Synthesis of Fluorinated Boronic Acids
The synthesis of fluorinated aryl boronates is of significant interest due to their unique properties and applications. researchgate.net Chemoselectivity is a key challenge in the synthesis of complex molecules containing multiple functional groups. Advanced methods focus on achieving high selectivity in the introduction of the boronic acid group onto a fluorinated aromatic ring.
One approach involves the direct C-H borylation of fluorinated arenes. researchgate.net This method avoids the pre-functionalization required in traditional cross-coupling reactions. Another strategy is the catalytic C-F borylation, which directly converts a C-F bond to a C-B bond. researchgate.net These methods offer more direct and efficient routes to fluorinated aryl boronates.
Innovations in Precursor Materials and Catalytic Systems (e.g., Trimethyl Borate, 4-Chlorobenzaldehyde Derivatives)
Innovations in starting materials and catalysts have significantly improved the synthesis of arylboronic acids. The use of trimethyl borate in conjunction with organometallic reagents remains a fundamental strategy. chemicalbook.com For instance, 2,4-difluorophenylmagnesiumbromide can be reacted with trimethyl borate to produce 2,4-difluorophenylboronic acid. chemicalbook.com
Recent developments in catalytic systems have also been impactful. For example, palladium catalysts with specialized phosphine (B1218219) ligands, such as XPhos, have shown high efficiency in the borylation of aryl chlorides. nih.gov Furthermore, nickel-catalyzed borylation reactions have emerged as a powerful alternative. nih.gov The development of recyclable catalytic systems, such as those using polyethylene (B3416737) glycol (PEG) as a solvent, is also a significant step towards more sustainable chemical processes. organic-chemistry.org
Preparation of Functionalized this compound Analogs
The synthesis of functionalized analogs of this compound allows for the fine-tuning of its chemical and physical properties for specific applications.
Functionalization can be achieved by starting with a substituted precursor. For example, the synthesis of 3,5-difluoro-4-methyl phenylboronic acid begins with 1-bromo-3,5-difluorobenzene, which is first converted to 4-bromo-2,6-difluorotoluene. google.com This intermediate is then subjected to a borylation reaction using n-butyllithium and triisopropyl borate to yield the desired functionalized phenylboronic acid. google.com
Another approach involves the modification of an existing boronic acid. For example, 4-formylphenylboronic acid can be reduced to 4-(hydroxymethyl)phenylboronic acid using hydrogen gas and a Raney nickel catalyst. google.com Similarly, a cyano group on a phenylboronic acid can be hydrolyzed to a carboxamide group or reduced to a methylamino group. google.com These transformations demonstrate the versatility of the boronic acid functional group to withstand various reaction conditions, allowing for the synthesis of a wide range of functionalized analogs.
The following table summarizes some of the key reagents and their roles in the synthesis of this compound and its derivatives.
| Reagent | Role | Synthetic Method |
| Bis(pinacolato)diboron (B₂pin₂) | Boron source | Miyaura Borylation |
| Tetrahydroxydiboron (B₂(OH)₄) | Boron source | Palladium-catalyzed Borylation |
| Trimethyl borate | Boron source | Organometallic Precursor Route |
| Triisopropyl borate | Boron source | Organometallic Precursor Route |
| Palladium catalysts (e.g., PdCl₂(dppf)) | Catalyst | Miyaura Borylation |
| n-Butyllithium | Organometallic reagent formation | Organometallic Precursor Route |
| Grignard reagents | Organometallic reagent formation | Organometallic Precursor Route |
| 4-Bromo-1-(difluoromethyl)benzene | Starting material | Organometallic Precursor Route |
| 1-Bromo-3,5-difluorobenzene | Starting material | Synthesis of functionalized analogs |
This table can be sorted by clicking on the headers.
Reactivity and Catalytic Applications of 4 Difluoromethyl Phenyl Boronic Acid
Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. (4-(Difluoromethyl)phenyl)boronic acid serves as an effective coupling partner in these reactions, facilitating the introduction of the 4-(difluoromethyl)phenyl moiety into a wide array of organic molecules.
The site-selective functionalization of molecules bearing multiple reactive centers is a key challenge in organic synthesis. In the context of Suzuki-Miyaura coupling, achieving selectivity in reactions with polyhalogenated substrates is of particular importance for the construction of complex molecular architectures. While general principles of site-selectivity in Suzuki-Miyaura couplings of heteroaryl polyhalides are well-established, specific studies detailing the use of this compound in achieving such selectivity are an area of ongoing research. The electronic nature of the difluoromethyl group, being electron-withdrawing, can influence the relative reactivity of different halogenated positions on an aromatic or heteroaromatic ring, potentially enabling selective cross-coupling. Factors that govern this selectivity include the nature of the halogen, the electronic and steric environment of the coupling sites, and the specific palladium catalyst and reaction conditions employed.
The regioselective synthesis of multi-substituted aromatic and heteroaromatic compounds is crucial for the development of new pharmaceuticals, agrochemicals, and materials. This compound can be utilized in regioselective Suzuki-Miyaura reactions to introduce the 4-(difluoromethyl)phenyl group at a specific position on a polyfunctionalized substrate. For instance, in the case of polyhalogenated pyridines or benzenes, the inherent electronic differences between the halogenated positions, further modulated by the electronic properties of other substituents, can direct the regioselective coupling with this compound. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling the regioselectivity of the arylation. While the principles of regioselective Suzuki-Miyaura reactions are well-documented, specific and detailed studies focusing on the use of this compound for these purposes are still emerging.
Beyond the traditional Suzuki-Miyaura coupling with organic halides, this compound participates in a variety of other palladium-catalyzed transformations. One notable variation is the direct C-H arylation, where a C-H bond on an arene or heteroarene is directly coupled with the boronic acid. This approach offers a more atom-economical route to biaryl compounds by avoiding the pre-functionalization of the C-H bond partner. documentsdelivered.comresearchgate.net While the direct arylation of (hetero)arenes with aryl boronic acids is a known transformation, specific examples detailing the scope and efficiency with this compound are of significant interest to synthetic chemists. nih.gov
Another important palladium-catalyzed reaction is allylic arylation. In this transformation, an allylic substrate, typically an allylic acetate, carbonate, or halide, is reacted with this compound in the presence of a palladium catalyst to form an aryl-substituted alkene. This reaction is a powerful tool for the construction of complex organic molecules containing both aromatic and olefinic moieties.
A closely related and highly valuable transformation is the palladium-catalyzed difluoromethylation of aryl boronic acids themselves. In a study by Hu and coworkers, a variety of aryl boronic acids were successfully difluoromethylated using a palladium catalyst and a difluoromethylating agent. While this reaction transforms the boronic acid rather than using it as a coupling partner in the traditional sense, it highlights the reactivity of the C-B bond and the utility of fluorinated reagents in palladium catalysis. The table below summarizes the results for the palladium-catalyzed difluoromethylation of various aryl boronic acids, demonstrating the scope of this transformation.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Biphenylboronic acid | 4-(Difluoromethyl)-1,1'-biphenyl | 89 |
| 2 | (2,5-Dimethoxyphenyl)boronic acid | 1-(Difluoromethyl)-2,5-dimethoxybenzene | 82 |
| 3 | (1-(tert-Butoxycarbonyl)-1H-indol-5-yl)boronic acid | tert-Butyl 5-(difluoromethyl)-1H-indole-1-carboxylate | 78 |
| 4 | (4-Phenoxyphenyl)boronic acid | 1-(Difluoromethyl)-4-phenoxybenzene | 85 |
| 5 | (4-(tert-Butyl)phenyl)boronic acid | 1-(tert-Butyl)-4-(difluoromethyl)benzene | 76 |
| 6 | 4-Cyanophenylboronic acid | 4-(Difluoromethyl)benzonitrile | 71 |
| 7 | (4-Methoxyphenyl)boronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 88 |
Orthogonal coupling strategies involve the selective reaction of one functional group in the presence of another, similarly reactive group. In the context of Suzuki-Miyaura reactions, this can be achieved by using boronic acid derivatives with different reactivity profiles. For example, a molecule containing both a boronic acid and a less reactive boronic ester could undergo selective coupling at the boronic acid position. Subsequent modification of the reaction conditions could then enable a second coupling at the boronic ester site. While the concept of orthogonal Suzuki-Miyaura coupling is established, specific examples that employ this compound in such a strategy are not widely reported in the literature. The development of such strategies would offer powerful tools for the efficient and controlled synthesis of complex, multi-arylated structures.
Ruthenium-Catalyzed Direct Arylation Reactions
In addition to palladium, ruthenium complexes have emerged as effective catalysts for direct C-H arylation reactions. These reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods. Ruthenium catalysts can promote the coupling of aryl boronic acids with the C-H bonds of arenes and heteroarenes, often with different regioselectivity compared to palladium catalysts. While ruthenium-catalyzed direct arylations are a growing field of research, specific studies detailing the use of this compound as the arylating agent in these transformations are still limited. The unique electronic properties of the 4-(difluoromethyl)phenyl group could offer interesting reactivity and selectivity patterns in ruthenium-catalyzed C-H functionalization.
Copper-Catalyzed Coupling Reactions
This compound is a versatile reagent in copper-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are significant in organic synthesis for constructing complex molecules from simpler precursors.
One notable application is in the ligand-free copper-catalyzed borylative defluorination . This process has been demonstrated for the β-borylation and defluorination of β-substituted, α-trifluoromethyl-α,β-unsaturated esters. rsc.orgnih.gov The reaction yields geminal-difluoroallyl boronic acid derivatives, which are valuable intermediates due to their multiple functional handles for further chemical modification. rsc.orgnih.gov The absence of a ligand simplifies the reaction conditions and purification process. rsc.orgnih.gov A copper catalyst is essential for this transformation to proceed. rsc.org
Copper catalysis also facilitates the arylation of bromo-difluoro-acetamides . nih.govnih.govresearchgate.net In a mechanism-guided discovery, it was found that 2-bromo-2,2-difluoroacetamides can be used to prepare aromatic amides through a direct arylation process catalyzed by copper. nih.govnih.govresearchgate.net This method is effective with various aryl precursors, including aryl boronic acids, and is not sensitive to the electronic properties of the aryl groups. nih.govnih.gov The reaction can be scaled up to gram quantities, highlighting its practical utility. nih.gov
The following table summarizes the key aspects of these copper-catalyzed reactions:
| Reaction Type | Substrates | Key Features | Catalyst System |
| Borylative Defluorination | β-substituted, α-trifluoromethyl-α,β-unsaturated esters | Ligand-free, affords gem-difluoroallyl boronic acid derivatives | Copper Iodide |
| Arylation of Bromo-Difluoro-Acetamides | 2-bromo-2,2-difluoroacetamides, Aryl boronic acids | Insensitive to electronic nature of aryl groups, scalable | Copper(II) Bromide |
Furthermore, copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids has been developed. cas.cnrsc.orgnih.gov This method involves the generation of a "PhSO2CF2Cu" species from difluoromethyl phenyl sulfone, which then reacts with arylboronic acids to introduce the PhSO2CF2 group into aromatic systems. cas.cnrsc.orgnih.gov
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
Rhodium complexes are effective catalysts for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated compounds, a key method for creating chiral centers in molecules. nih.govrsc.orgorganic-chemistry.org
In these reactions, a chiral rhodium catalyst, often prepared in situ with a chiral ligand like (S)-binap, facilitates the conjugate addition of the aryl group from the boronic acid to the electrophilic β-carbon of the unsaturated system. organic-chemistry.org The catalytic cycle is understood to proceed through phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov The addition of an aqueous base is often crucial for improving chemical yields by promoting the formation of an active RhOH species, which is key for the transmetalation step with the arylboronic acid. organic-chemistry.org
This methodology has been successfully applied to various α,β-unsaturated substrates, including ketones, amides, and nitroalkenes, to produce optically active products in high yields and with excellent enantioselectivities. nih.govrsc.orgorganic-chemistry.org For instance, the reaction with nitroalkenes is particularly valuable as the resulting chiral nitro compounds are versatile building blocks in the synthesis of drugs and natural products. rsc.org
Key features of the Rhodium-Catalyzed Asymmetric 1,4-Addition include:
High Enantioselectivity: Achieved through the use of chiral ligands. organic-chemistry.org
Broad Substrate Scope: Applicable to a range of α,β-unsaturated compounds. rsc.orgorganic-chemistry.org
Mechanistic Understanding: The catalytic cycle involving key rhodium intermediates has been elucidated. nih.gov
The following table provides examples of substrates and the typical catalyst systems used:
| Substrate Type | Catalyst System | Product Type |
| α,β-Unsaturated Ketones | Rhodium-binap complex | Chiral β-aryl ketones |
| α,β-Unsaturated Amides | Rh(acac)(CH2=CH2)2 / (S)-binap | Optically active β-aryl amides |
| Nitroalkenes | Rhodium complex with chiral diene ligand | Chiral β-aryl nitro compounds |
C-F Bond Activation and Functionalization
The activation and subsequent functionalization of carbon-fluorine (C-F) bonds are of significant interest due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. The difluoromethyl group in this compound presents opportunities for such transformations.
Nickel-Catalyzed Defluorinative Arylation
Nickel catalysis has emerged as a powerful tool for C-F bond activation. Nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes has been reported, which allows for the creation of functionalized gem-difluoroalkenes. rsc.org While this example does not directly use this compound, it demonstrates the potential of nickel catalysts to activate C-F bonds in related difluoro- and trifluoromethyl compounds.
Furthermore, nickel-catalyzed cross-coupling reactions of functionalized difluoromethyl bromides and chlorides with aryl boronic acids provide a general method for synthesizing difluoroalkylated arenes. nih.govdntb.gov.ua This protocol is noted for its broad applicability, excellent tolerance of various functional groups, and the use of a low-cost nickel catalyst, making it suitable for large-scale production. nih.govdntb.gov.ua Mechanistic studies suggest the involvement of a difluoromethyl radical in these reactions. lookchem.comresearchgate.net
Organophotoredox Hydrodefluorination of Trifluoromethylarenes to Difluoromethylarenes
The conversion of trifluoromethylarenes to difluoromethylarenes is a highly desirable transformation in medicinal chemistry for fine-tuning the properties of drug candidates. nih.govacs.orgnewiridium.comnih.govresearchgate.net Organophotoredox catalysis offers a method for the selective hydrodefluorination (HDF) of a single C-F bond in electron-deficient trifluoromethylarenes. nih.govacs.orgnewiridium.comnih.govresearchgate.net
This process typically involves an organic photocatalyst, a hydrogen atom donor (HAD), and visible light. nih.govacs.orgresearchgate.net The catalytic cycle is thought to involve the excited state of the photocatalyst being reductively quenched by the HAD. This reduced photocatalyst then transfers an electron to the trifluoromethylarene, which subsequently undergoes C-F bond cleavage. acs.orgnewiridium.comnih.gov This method is operationally simple and tolerates a wide array of functional groups and heteroarenes commonly found in bioactive molecules. acs.orgnewiridium.comnih.gov
Difluorocarbene (DFC) Generation and Reactivity
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile one-carbon building block for synthesizing a wide range of organofluorine compounds. tsukuba.ac.jprsc.orgcas.cn While the direct generation of DFC from this compound is not a primary application, understanding DFC chemistry is relevant to the broader context of difluoromethyl compounds.
DFC can be generated from various precursors under different conditions, including thermal, basic, or photochemical methods. tsukuba.ac.jpcas.cn Once generated, this electrophilic species readily reacts with electron-rich substrates. cas.cn For example, the difluoromethylenation of phenoxides with difluorocarbene is a common method for synthesizing aryl difluoromethyl ethers. tsukuba.ac.jp The development of milder methods for DFC generation, such as using N-heterocyclic carbenes (NHCs) to catalyze its release from reagents like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), has expanded its synthetic utility. tsukuba.ac.jp
Amidation and Condensation Reactions
Boronic acids, including this compound, can act as catalysts or reagents in amidation and condensation reactions, offering alternatives to traditional methods that often require harsh conditions or coupling reagents.
Arylboronic acids have been shown to catalyze the direct dehydrative amidation of carboxylic acids and amines. rsc.orgtcichemicals.com This catalytic system can be particularly effective for less reactive carboxylic acids. tcichemicals.com The mechanism is believed to involve the formation of an acylboronate intermediate. rsc.org The efficiency of the catalysis can be influenced by the electronic properties of the arylboronic acid, with electron-deficient variants often showing enhanced activity. rsc.org
In condensation reactions, phenylboronic acid has been used to mediate the triple condensation of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds to produce novel C3-symmetric 2H-chromene derivatives. nih.gov Boronic acids can also react with diols and diamines to form boronic esters (dioxaborins), a reversible reaction that can be used as a protecting group strategy. asianpubs.orgwikipedia.org
The following table highlights the roles of boronic acids in these transformations:
| Reaction Type | Role of Boronic Acid | Key Features |
| Direct Amidation | Catalyst | Dehydrative condensation, effective for less reactive substrates |
| Condensation | Mediator/Reagent | Formation of complex cyclic structures, protecting group for diols/diamines |
Boronic Acid Catalyzed Dehydrative Amidation of Carboxylic Acids and Amines
The direct formation of amide bonds from carboxylic acids and amines, known as dehydrative amidation, is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, polymers, and agrochemicals. While traditionally reliant on stoichiometric coupling reagents that generate significant waste, catalytic methods offer a more atom-economical and environmentally benign alternative. Arylboronic acids, particularly those bearing electron-withdrawing substituents, have emerged as highly effective catalysts for this transformation. rsc.org
The catalytic activity of arylboronic acids in dehydrative amidation is directly linked to the Lewis acidity of the boron center. rsc.org Electron-withdrawing groups on the phenyl ring enhance this acidity, which in turn promotes the formation of key intermediates. The catalytic cycle is generally understood to involve the reaction of the boronic acid with a carboxylic acid to form an (acyloxy)boronic acid or related anhydride (B1165640) species. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst, releasing water as the sole byproduct. rsc.orgnih.gov
The compound this compound belongs to this class of activated catalysts. The difluoromethyl (-CF2H) group at the para-position acts as a strong electron-withdrawing substituent, increasing the Lewis acidity of the boron atom. This electronic feature makes it an effective catalyst for dehydrative amidation, comparable to other well-studied catalysts like 3,5-bis(trifluoromethyl)phenylboronic acid and 2,4-bis(trifluoromethyl)phenylboronic acid. rsc.orgrsc.org Research has shown that such catalysts can facilitate the amidation of a wide range of substrates, including sterically hindered carboxylic acids and poorly nucleophilic aromatic amines, under azeotropic reflux conditions. rsc.orgresearchgate.net
The effectiveness of electron-deficient phenylboronic acid catalysts is demonstrated in the amidation of various carboxylic acids and amines. For instance, catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid have been shown to provide excellent yields for both aliphatic and aromatic substrates. rsc.org
Table 1: Illustrative Examples of Dehydrative Amidation using an Electron-Deficient Arylboronic Acid Catalyst This table presents representative yields for the amidation reaction catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid, which is expected to have catalytic activity similar to this compound due to comparable electronic effects.
| Carboxylic Acid | Amine | Product | Yield (%) |
| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutanamide | 95 |
| Benzoic acid | Hexylamine | N-Hexylbenzamide | 92 |
| Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | 88 |
| Adamantane-1-carboxylic acid | Benzylamine | N-Benzyladamantane-1-carboxamide | 90 |
Amination and Conjugate Addition Reactions
Beyond catalysis, this compound is a valuable reagent in carbon-carbon and carbon-nitrogen bond-forming reactions, notably in aminations and conjugate additions.
One significant multicomponent reaction is the Petasis borono-Mannich (PBM) reaction, which combines a boronic acid, an amine, and an aldehyde to produce substituted amines. acs.org Chiral amino alcohols, which are important synthetic building blocks, can be synthesized in high yields and enantioselectivities using this method. acs.org In this reaction, the boronic acid acts as the nucleophilic aryl source.
Arylboronic acids are also widely used in metal-catalyzed conjugate addition reactions (also known as Michael additions) to α,β-unsaturated compounds. adichemistry.comorganic-chemistry.org This reaction, typically catalyzed by rhodium or palladium complexes, involves the 1,4-addition of the aryl group from the boronic acid to an electron-deficient alkene, such as those found in enones, enoates, and acrylamides. organic-chemistry.orgorganic-chemistry.org The presence of the electron-withdrawing difluoromethyl group on the phenyl ring can influence the transmetalation step in the catalytic cycle. The reaction provides a powerful method for constructing β-aryl carbonyl compounds and their derivatives. organic-chemistry.org A wide range of arylboronic acids and Michael acceptors are compatible with this transformation, highlighting its synthetic utility. organic-chemistry.org
Table 2: Representative Scope of Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Ketones
| Arylboronic Acid | α,β-Unsaturated Ketone | Product | Yield (%) |
| Phenylboronic acid | Cyclohex-2-en-1-one | 3-Phenylcyclohexan-1-one | 98 |
| 4-Methoxyphenylboronic acid | Cyclohex-2-en-1-one | 3-(4-Methoxyphenyl)cyclohexan-1-one | 99 |
| 4-Fluorophenylboronic acid | Cyclopent-2-en-1-one | 3-(4-Fluorophenyl)cyclopentan-1-one | 95 |
| Phenylboronic acid | Pent-3-en-2-one | 4-Phenylpentan-2-one | 97 |
Radical-Based Functionalization Strategies (e.g., Grafting on Graphitic Materials)
The functionalization of surfaces, particularly those of robust materials like graphite (B72142) and graphene, is crucial for developing advanced composites, sensors, and electronic devices. Arylboronic acids can serve as versatile precursors for surface modification. One approach involves the generation of aryl radicals, which can then form stable covalent bonds with the graphitic surface.
Aryl radicals can be generated from arylboronic acids under oxidative conditions, often involving a metal catalyst or photoredox catalysis. rsc.orgresearchgate.net Once formed, the highly reactive (4-(difluoromethyl)phenyl) radical could, in principle, be "grafted" onto the surface of graphitic materials. This process would involve the addition of the radical to the π-system of the graphene or graphite lattice, resulting in a rehybridization of a surface carbon atom from sp² to sp³ and the formation of a covalent C-C bond. This covalent functionalization permanently alters the surface properties of the material, introducing the specific electronic and physical characteristics of the difluoromethylphenyl group.
While the general principles of radical-based surface modification are established, specific literature detailing the grafting of this compound onto graphitic materials is not extensively documented. However, related research on the chemical modification of polymer surfaces using radical reactions demonstrates the feasibility of such strategies. researchgate.net For instance, new fluoroboronated polymeric materials have been synthesized through processes involving radical copolymerization followed by chemical modification with boronic acid derivatives. nih.gov These approaches underscore the potential for using radical chemistry to incorporate boronic acid-derived functional groups into larger material structures.
Mechanistic Investigations in 4 Difluoromethyl Phenyl Boronic Acid Chemistry
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
(4-(Difluoromethyl)phenyl)boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a powerful method for forging carbon-carbon bonds. The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organic halide (Ar-X) is generally understood to proceed through a series of well-defined elementary steps, as illustrated in Table 1.
While the general mechanism is well-established, the specific kinetics and intermediates involved in the coupling of this compound can be influenced by the electronic properties of the difluoromethyl group. The electron-withdrawing nature of the CHF₂ group can affect the nucleophilicity of the boronate and the rate of transmetalation.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(0)Lₙ, Ar-X, Ar-Pd(II)-X(L)ₙ |
| Transmetalation | The organic group from the boronic acid replaces the halide on the palladium(II) complex. | Ar-Pd(II)-X(L)ₙ, (4-(CHF₂)C₆H₄)B(OH)₂ |
| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. | Ar-Pd(II)-(C₆H₄CHF₂-4)(L)ₙ |
Mechanisms of C-F Bond Activation and Transformation
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and transformation present a significant challenge. In the context of this compound, the C-F bonds of the difluoromethyl group are generally considered robust. However, under specific catalytic conditions, particularly with transition metals, C-F bond activation can occur.
Mechanistic studies on related fluorinated compounds suggest that C-F bond activation can proceed through several pathways:
Oxidative Addition: Low-valent transition metals can directly insert into a C-F bond, a process that is more challenging than for other carbon-halogen bonds but has been observed.
Lewis Acid-Assisted Activation: A Lewis acidic metal center can coordinate to a fluorine atom, weakening the C-F bond and facilitating its cleavage.
Single-Electron Transfer (SET): Photoredox or electrochemical methods can initiate SET processes, leading to the formation of radical intermediates that can undergo C-F bond scission.
While direct C-F bond activation of the difluoromethyl group in this compound is not commonly reported in standard cross-coupling reactions, understanding these potential pathways is crucial for predicting and controlling undesired side reactions or for designing novel transformations. The transformation of the difluoromethyl group often involves its conversion to other functional groups through reactions that may or may not involve direct C-F bond cleavage as the initial step. For instance, the difluoromethyl group can act as a masked nucleophile under certain conditions.
Studies on Dehydrative Condensation Pathways
Arylboronic acids are known to undergo reversible dehydrative self-condensation to form cyclic trimers known as boroxines. This process is an equilibrium that can be influenced by factors such as temperature, concentration, and the presence of water. For this compound, this dehydrative condensation leads to the formation of 2,4,6-tris(4-(difluoromethyl)phenyl)boroxine.
The formation of boroxine (B1236090) from the corresponding boronic acid is generally an entropically driven process, favored by the release of water molecules. Computational studies on the thermodynamics of boroxine formation from various substituted phenylboronic acids have provided insights into the energetic landscape of this transformation. The equilibrium between the monomeric boronic acid and the trimeric boroxine is an important consideration in reactions utilizing this compound, as the reactivity of the boroxine can differ from that of the boronic acid. In some catalytic applications, such as amide synthesis, boronic acids can act as catalysts for dehydrative condensation between carboxylic acids and amines.
Table 2: Dehydration Equilibrium of this compound
| Reactant | Product | Conditions |
| 3 (4-(CHF₂)C₆H₄)B(OH)₂ | ((4-(CHF₂)C₆H₄)BO)₃ + 3 H₂O | Anhydrous conditions, heat |
Investigations of Difluorocarbene Release and Insertion
Difluorocarbene (:CF₂) is a highly reactive intermediate that can participate in a variety of synthetic transformations, including cyclopropanations and insertions into C-H and X-H bonds. It is typically generated from precursors such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF₃).
While there is no direct evidence in the reviewed literature to suggest that this compound readily releases difluorocarbene under typical reaction conditions, the possibility of such a transformation under thermal or base-induced decomposition warrants consideration. The stability of the difluoromethyl group is high, but extreme conditions could potentially lead to α-elimination pathways, although this is speculative. More commonly, difluoromethylated compounds are synthesized using difluorocarbene precursors in the presence of a suitable substrate. For instance, palladium-catalyzed coupling of aryl boronic acids with a difluorocarbene precursor can lead to the formation of difluoromethylated arenes.
Computational Chemistry Approaches in Reaction Mechanism Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic and organometallic reactions. For reactions involving (4-(
Applications of 4 Difluoromethyl Phenyl Boronic Acid in Chemical Disciplines
Applications in Organic Synthesis
The primary application of (4-(difluoromethyl)phenyl)boronic acid in organic synthesis is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the difluoromethylphenyl group and various organic halides or triflates, providing a reliable method for constructing complex molecular architectures. libretexts.orgorganic-chemistry.org
Synthesis of Complex Organic Molecules
This compound is frequently employed to install the 4-(difluoromethyl)phenyl moiety onto heterocyclic scaffolds, a common strategy in the synthesis of complex molecules for agrochemical and pharmaceutical research. The Suzuki-Miyaura coupling is the cornerstone of this approach, valued for its high functional group tolerance and mild reaction conditions. nih.gov For instance, this boronic acid has been used as a key building block in the synthesis of 2-hetarylpyrimidine-4-carboxamides, which are investigated as aryl hydrocarbon receptor antagonists. rsc.org In a typical synthetic route, it is coupled with a dihalopyrimidine derivative under palladium catalysis to construct the core structure of the target molecule. rsc.org
Another significant application is in the development of potential antiviral agents. In the synthesis of heterocyclic compounds for the treatment of arenavirus infections, this compound is reacted with halogenated precursors to generate the final drug candidates. nih.gov
| Precursor A | Precursor B (Boronic Acid) | Catalyst/Conditions | Resulting Complex Molecule | Application Area | Source |
| 2,6-Dichloropyrimidine-4-carboxylate | This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 6-[4-(Difluoromethyl)phenyl]-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid | Aryl Hydrocarbon Receptor Antagonists | rsc.org |
| Halogenated Heterocyclic Core | This compound | Palladium Catalyst, Base | Heterocyclic Arenavirus Inhibitor Candidate | Antiviral Drug Discovery | nih.gov |
Preparation of Alpha, Alpha-Difluoroketones
While this compound already contains a difluoromethyl group, it serves as a crucial reagent for synthesizing molecules that are themselves α,α-difluoroketones. A general and effective method for this transformation is the palladium-catalyzed Suzuki-Miyaura coupling reaction between an arylboronic acid and a suitable α,α-difluoro-α-halo-ketone. mdpi.com This reaction allows for the direct introduction of the aryl group at the α-position of the ketone.
In this context, this compound can be coupled with a halo-substituted α,α-difluoroketone to yield an α-(4-(difluoromethyl)phenyl)-α,α-difluoroketone. This strategy provides a direct route to ketones bearing both a difluoromethyl group on the phenyl ring and another at the α-position to the carbonyl, creating structurally unique and potentially biologically active compounds.
Divergent Reactivity Profiles for Molecular Construction
The concept of divergent synthesis involves guiding a reaction toward different products by selectively tuning the catalyst or reaction conditions. In the realm of boronic acid chemistry, divergent outcomes have been achieved where the specific electronic nature of the arylboronic acid itself dictates the reaction pathway. For example, in certain nickel-catalyzed reactions of tert-cyclobutanols, using an electron-neutral phenylboronic acid leads to a ring-contraction, whereas an electron-deficient pyrimidin-5-ylboronic acid triggers a ring-opening/isomerization cascade. rsc.orgresearchgate.net This demonstrates that the inherent properties of the boronic acid can be a controlling element in complex chemical transformations. rsc.orgresearchgate.net
However, within the reviewed scientific literature, specific examples demonstrating the divergent reactivity of a single substrate like this compound under varying catalytic conditions to produce multiple, distinct molecular scaffolds have not been prominently reported. The primary documented role of this reagent remains as a building block for introducing the (4-difluoromethyl)phenyl group via coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. The difluoromethyl group, in particular, offers a unique combination of features that medicinal chemists exploit to improve potency, selectivity, and pharmacokinetic profiles.
Synthesis of Biologically Active Molecules and Drug Candidates
As detailed in section 5.1.1, this compound is a key intermediate in the synthesis of potential therapeutics. Its application in creating compounds for treating arenavirus infections and as aryl hydrocarbon receptor antagonists highlights its importance in modern drug discovery programs. rsc.orgnih.gov The 4-(difluoromethyl)phenyl motif is present in numerous biologically active molecules, and this boronic acid provides a straightforward method for its inclusion into lead compounds.
Influence of Fluorine on Biological Properties (e.g., Lipophilicity)
The difluoromethyl (CHF₂) group is recognized as a valuable substituent in medicinal chemistry due to its distinct electronic and steric properties. It is often considered a bioisostere—a group that can replace another functional group without significantly altering the molecule's shape, while favorably modifying its biological activity.
Bioisosterism : The CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.net This substitution can improve metabolic stability by replacing a site prone to oxidation or other metabolic transformations.
Hydrogen Bonding : Unlike the trifluoromethyl (-CF₃) group, the hydrogen atom on the CHF₂ group allows it to function as a weak hydrogen bond donor. rsc.orgnih.gov This capability can introduce new, favorable binding interactions with biological targets like proteins and enzymes, potentially increasing a drug's potency and selectivity. rsc.org
Lipophilicity : Lipophilicity, often measured as logP, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine generally increases lipophilicity. However, the effect of the CHF₂ group is more nuanced. Replacing a methyl (-CH₃) group with a difluoromethyl (-CHF₂) group can result in a change in logP (ΔlogP) ranging from -0.1 to +0.4. nih.gov This indicates that the CHF₂ group can subtly increase lipophilicity or, in some contexts, have a neutral effect, allowing for fine-tuning of a molecule's solubility and permeability properties. researchgate.netnih.gov This modulation is crucial for optimizing a drug's ability to cross cell membranes and reach its target.
| Property | Description | Impact on Drug Discovery | Source |
| Bioisosterism | Can replace -OH, -SH, or -NH₂ groups. | Improves metabolic stability and pharmacokinetic profile. | researchgate.net |
| Hydrogen Bonding | Acts as a weak hydrogen bond donor. | Can form additional interactions with biological targets, enhancing binding affinity and potency. | rsc.orgnih.gov |
| Lipophilicity (logP) | Modestly increases lipophilicity (ΔlogP from -0.1 to +0.4 vs. -CH₃). | Allows for fine-tuning of solubility and membrane permeability to optimize ADME properties. | researchgate.netnih.gov |
| Metabolic Stability | The C-F bond is stronger than the C-H bond. | Increases resistance to metabolic breakdown (oxidation), prolonging the drug's half-life. | acs.org |
Derivatization to Benzoxaboroles for Therapeutic Agents
This compound serves as a key precursor in the synthesis of benzoxaboroles, a class of boron-containing heterocyclic compounds with significant therapeutic potential. researchgate.netsciengine.comtcichemicals.com Benzoxaboroles are cyclic esters of phenylboronic acids and have emerged as a privileged scaffold in medicinal chemistry due to their unique chemical properties and biological activities. researchgate.netsciengine.com The boron atom in the benzoxaborole ring system can form stable, reversible covalent bonds with nucleophiles, such as the hydroxyl groups in biological targets, leading to potent and selective inhibition. tcichemicals.com
The general synthesis of benzoxaboroles often involves intramolecular cyclization of ortho-substituted phenylboronic acids. Starting with a derivative of this compound that has a hydroxymethyl or a related functional group at the ortho-position, an acid- or base-catalyzed cyclization can yield the corresponding benzoxaborole. This derivatization is crucial for creating compounds with a wide range of therapeutic applications, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For instance, the FDA-approved drugs Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis) are both benzoxaboroles, highlighting the clinical success of this compound class. researchgate.netresearchgate.net Research has demonstrated that various substitutions on the benzoxaborole ring system can modulate the compound's activity against different pathogens and enzymes, such as leucyl-tRNA synthetase (LeuRS) and phosphodiesterase-4 (PDE4). researchgate.netnih.govresearchgate.net
Table 1: Examples of Therapeutic Applications of the Benzoxaborole Scaffold
| Therapeutic Area | Target/Mechanism of Action | Example Drug/Compound Class |
|---|---|---|
| Antifungal | Inhibition of leucyl-tRNA synthetase (LeuRS) | Tavaborole (AN2690) |
| Anti-inflammatory | Inhibition of phosphodiesterase-4 (PDE4) | Crisaborole (AN2728) |
| Antibacterial | Inhibition of β-lactamases | Various investigational compounds |
| Antiparasitic | Activity against Trypanosoma brucei | 6-substituted benzoxaboroles |
| Anticancer | Induction of apoptosis in cancer cells | Phenylboronic acid and benzoxaborole derivatives |
Radiopharmaceutical Development (e.g., 18F-Radiolabeling)
Arylboronic acids, including this compound and its ester derivatives, are valuable precursors for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. snmjournals.orgresearchgate.net A significant application lies in their ability to capture aqueous [¹⁸F]-fluoride, the most commonly used radionuclide for PET, to form stable aryltrifluoroborate ([¹⁸F]ArBF₃⁻) complexes. snmjournals.orgacs.org This method offers a straightforward, one-step labeling process under mild, aqueous conditions, which is highly advantageous for labeling sensitive biomolecules. researchgate.netnih.gov
The process typically involves reacting an arylboronic ester precursor with an aqueous solution of [¹⁸F]-fluoride. snmjournals.orgresearchgate.net The boronic ester readily reacts with the fluoride (B91410) ions to produce the corresponding [¹⁸F]-labeled aryltrifluoroborate. snmjournals.org These resulting radiotracers have demonstrated good stability against hydrolytic defluorination both in vitro and in vivo, a critical requirement for effective PET imaging agents to prevent the release of free [¹⁸F]-fluoride, which would otherwise accumulate in bone and obscure the image. researchgate.netacs.org This labeling strategy has been successfully applied to a variety of molecules, including peptides and other targeting vectors, to create imaging agents for oncology and other research areas. researchgate.netnih.gov The simplicity and robustness of using boronic acids as captors for aqueous [¹⁸F]-fluoride make this a highly attractive method for advancing the field of PET radiotracer development. snmjournals.org
Research into Quorum Sensing Inhibition
Boronic acids have been identified as potent inhibitors of bacterial quorum sensing (QS). nih.govresearchgate.net Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production. frontiersin.orgnih.govfrontiersin.org Inhibiting QS is considered a promising anti-pathogenic strategy that may circumvent the development of traditional antibiotic resistance. frontiersin.orgnih.gov
Research has shown that certain phenylboronic acid derivatives can act as antagonists of QS in bacteria such as Vibrio harveyi and Pseudomonas aeruginosa. researchgate.netfrontiersin.org These compounds have demonstrated inhibitory activity with IC₅₀ values in the low micromolar range in whole-cell assays. researchgate.netnih.gov The mechanism of inhibition can involve interference with the autoinducer signaling molecules or their receptors. For example, in P. aeruginosa, treatment with a boronic acid derivative was shown to significantly reduce the levels of QS autoinducer molecules 3-oxo-C₁₂-HSL and C₄-HSL. frontiersin.orgnih.gov This, in turn, led to the inhibition of biofilm development and the production of virulence factors like elastase and pyocyanin, without affecting bacterial growth. frontiersin.orgnih.gov The structural features of this compound make it a candidate for investigation within this class of potential quorum sensing inhibitors.
Table 2: Effect of Boronic Acid Derivative SM23 on P. aeruginosa Quorum Sensing Molecules
| Autoinducer Molecule | Treatment Duration | Effect of SM23 Treatment |
|---|---|---|
| 3-oxo-C₁₂-HSL | 12 hours | Significantly reduced levels |
| 3-oxo-C₁₂-HSL | 24 hours | Significantly inhibited at highest dose |
| C₄-HSL | 24 hours | Significantly inhibited at highest dose |
Data derived from studies on the boronic acid derivative SM23, illustrating the potential of this class of compounds. frontiersin.orgnih.gov
Applications in Materials Science
Functionalization of Advanced Materials (e.g., Multi-Layer Graphitic Material)
This compound is a valuable reagent for the functionalization of advanced carbon materials like multi-layer graphitic material (MLG). A novel, radical-based strategy utilizes arylboronic acids as a source of aryl radicals for covalent surface modification. rsc.org This method presents a safer and more convenient alternative to traditional functionalization techniques that often rely on hazardous diazonium salt precursors. rsc.org
In this process, the arylboronic acid is subjected to oxidative conditions, for example using potassium persulfate (K₂S₂O₈), to generate aryl radicals. rsc.org These highly reactive radicals then covalently graft onto the sp²-hybridized carbon surface of the graphitic material. rsc.orgmdpi.com The successful attachment of the functional groups to the MLG surface can be confirmed using various characterization techniques, including X-ray Photoelectron Spectroscopy (XPS) and Raman spectroscopy. rsc.org This covalent functionalization modifies the surface properties of the material, which can be tailored for specific applications in composites, sensors, or electronic devices. rsc.orgresearchgate.net The use of a closely related compound, 4-(trifluoromethyl)phenyl boronic acid, has demonstrated the feasibility and effectiveness of this approach for modifying the surface of commercially available graphitic materials. rsc.org
Synthesis of Thiazole (B1198619) Derivatives for Printable Electronics
In the field of materials science, this compound can be employed in the synthesis of complex organic molecules such as thiazole derivatives, which are of interest for applications in printable electronics. sigmaaldrich.com Thiazole-based compounds are important structural motifs in organic electronics due to their favorable electronic properties and stability.
The key reaction enabling the incorporation of the (4-(difluoromethyl)phenyl) group into a thiazole structure is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an arylboronic acid and an aryl halide (or triflate). By starting with a thiazole core bearing a suitable leaving group (e.g., bromine or iodine), it can be coupled with this compound to generate the desired aryl-substituted thiazole derivative. sigmaaldrich.comnih.gov The properties of the final molecule can be fine-tuned by the choice of substituents, with the difluoromethyl group influencing factors like solubility, crystal packing, and electronic characteristics, which are critical for performance in electronic devices.
Development of Functional Polymers and Coatings
Phenylboronic acids (PBAs) are widely used to create functional polymers and coatings that can respond to specific chemical stimuli, such as sugars or hydrogen peroxide. mdpi.com this compound can be incorporated into polymer chains or used to functionalize surfaces to impart these "smart" properties. A common method for creating such functional materials is the layer-by-layer (LbL) assembly technique, where polymers bearing PBA groups are deposited onto a surface. mdpi.com
These PBA-functionalized materials can act as sensors or drug delivery systems. mdpi.com For example, the boronic acid moiety can form reversible covalent bonds (boronate esters) with diols. This interaction is the basis for glucose-responsive systems, where the presence of glucose competes for binding with the boronic acid, causing a change in the material's properties, such as swelling, permeability, or decomposition, which can trigger the release of an encapsulated drug like insulin. mdpi.com The specific properties of the (4-(difluoromethyl)phenyl) group can influence the acidity of the boronic acid and its binding affinity for diols, allowing for the fine-tuning of the polymer's responsiveness for applications in biomedical devices and advanced coatings. mdpi.com
Structural Variations and Derivatives of Difluoromethylphenylboronic Acids
Impact of Fluorine Substitution Pattern on Reactivity and Acidity
The reactivity and acidity of arylboronic acids are significantly influenced by the presence and position of fluorine substituents on the phenyl ring. The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid. This enhanced acidity is crucial for applications such as binding to biological targets.
Replacing C-H bonds with C-F bonds generally leads to an increase in the acidity of the conjugate acid. Specifically, fluorination adjacent to the sulfur atom in thiofluoroalkyl motifs has a more pronounced effect on acidity than terminal substitution. For instance, the introduction of a trifluoromethyl group, which has a strong inductive effect, generally results in higher acidity compared to a single fluorine substituent. However, the position of the substituent plays a crucial role. While electron-withdrawing groups typically lower the pKa (increase acidity), steric hindrance from an ortho-positioned group can sometimes counteract this effect.
The substitution pattern also affects the reactivity of these compounds in chemical syntheses, such as Suzuki-Miyaura cross-coupling reactions. Arylboronic acids with electron-donating groups tend to undergo ipso substitution (replacement of the boronic acid group). Conversely, when electron-withdrawing groups are present, the reaction outcome becomes more complex. An electron-withdrawing group at the para position can lead to a mixture of products, while a meta-positioned group favors ipso substitution.
Table 1: Effect of Fluorine Substitution on Acidity
| Compound Feature | Impact on Acidity (pKa) | Reference |
|---|---|---|
| Fluorine Substitution | Generally increases acidity (lowers pKa) | |
| Trifluoromethyl Group | Acidity is typically higher than that of analogous fluorine-substituted molecules | |
| Positional Effects | Ortho-substituents can have complex effects due to steric hindrance | |
| Formyl Group (ortho) | Significantly increases acidity |
Synthesis and Properties of Benzoxaborole Derivatives from Formyl-Substituted Boronic Acids
Benzoxaboroles are a significant class of boron-containing heterocyclic compounds, many of which possess valuable biological activities. A primary route to synthesizing these molecules, particularly those with substituents at the C3 position, involves the use of ortho-formyl arylboronic acids as starting materials.
The synthesis can proceed through several pathways, including a Wittig reaction followed by an enantioselective oxa-Michael addition. This method allows for the creation of chiral 3-substituted benzoxaboroles with high enantioselectivity. Another approach is the asymmetric Morita–Baylis–Hillman cascade reaction, which has also been successfully employed to construct chiral C3-substituted benzoxaboroles. These synthetic strategies are crucial for developing novel benzoxaborole-based therapeutic agents.
The properties of the resulting benzoxaboroles are influenced by the substituents on the aromatic ring. The inclusion of fluorine atoms, for example, can enhance the acidity of the benzoxaborole, which is an important factor for its interaction with biological targets. Fluorine-substituted benzoxaboroles have been investigated for their potential as antimalarial and antifungal agents. The boron atom within the benzoxaborole ring system is essential for these biological activities.
Other Fluorinated Arylboronic Acid Analogs in Research (e.g., Trifluoromethylphenylboronic Acid)
In addition to (difluoromethyl)phenyl)boronic acid, a range of other fluorinated arylboronic acids are widely used in research and development, with (trifluoromethyl)phenylboronic acid being a prominent example. These compounds serve as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to create more complex molecules.
The trifluoromethyl group (CF3) is strongly electron-withdrawing and can significantly enhance the lipophilicity and bioactivity of a molecule, making it a valuable feature in drug design. (Trifluoromethyl)phenylboronic acids are utilized in the synthesis of pharmaceuticals and agrochemicals. For example, 4-(Trifluoromethyl)phenylboronic acid has been shown to have β-lactamase inhibition activity.
The presence of multiple trifluoromethyl groups, as seen in 3,5-bis(trifluoromethyl)phenylboronic acid, imparts unique electronic and steric properties, making it a useful reagent for synthesizing compounds with potential biological activity, such as kinase inhibitors. Research also extends to arylboronic acids with other fluoroalkyl groups, like the trifluoromethoxy group (-OCF3), which also influences the acidity and potential antibacterial properties of the molecule. The development of efficient methods for the trifluoromethylation of arylboronic acids remains an active area of research to meet the demand for these valuable fluorinated compounds.
Table 2: Examples of Fluorinated Arylboronic Acid Analogs in Research
| Compound Name | Key Features & Applications | Reference |
|---|---|---|
| (Trifluoromethyl)phenylboronic acid | Versatile building block in Suzuki-Miyaura reactions; enhances lipophilicity and bioactivity in drug design. | |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Used in the synthesis of kinase inhibitors and other complex molecules due to unique electronic/steric properties. | |
| (Trifluoromethoxy)phenylboronic acid | Investigated for its physicochemical and potential antibacterial properties. | |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | Employed in the synthesis of fluorinated compounds for therapeutic agent development. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(difluoromethyl)phenyl)boronic acid, and how does its difluoromethyl group influence reactivity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The difluoromethyl group enhances electron-withdrawing effects, which can stabilize intermediates and modulate reaction kinetics. For example, Pd-mediated coupling with aryl halides under basic conditions (e.g., KOH in 1,4-dioxane at 130°C) achieves efficient cross-coupling . Computational studies (DFT) on analogous boronic acids suggest that substituents like difluoromethyl alter electron density distribution, affecting regioselectivity in subsequent reactions .
Q. How can researchers purify and characterize this compound to ensure high purity for catalytic applications?
- Methodological Answer : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard. Characterization requires and NMR to confirm boronic acid integrity and substituent positions. For example, NMR peaks for aromatic protons typically appear at δ 8.07–8.10 ppm, while the difluoromethyl group may show splitting patterns in NMR . High-resolution mass spectrometry (HRMS) further validates molecular weight and isotopic patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for synthesis and handling. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with water for ≥15 minutes. Safety data for structurally similar boronic acids (e.g., 4-formylphenylboronic acid) indicate hazards such as respiratory irritation and recommend wearing nitrile gloves and lab coats .
Q. How is this compound utilized in Suzuki-Miyaura couplings for drug discovery?
- Methodological Answer : This boronic acid serves as a key building block for aryl-aryl bond formation. For example, coupling with brominated benzo[c][1,2,5]thiadiazole derivatives under Pd catalysis yields fluorescent probes for lipid droplet imaging. Reaction conditions (e.g., Pd(PPh), NaCO, ethanol/water) must be optimized to avoid boroxine formation .
Advanced Research Questions
Q. How does the difluoromethyl group impact the electronic properties of aryl boronic acids in single-molecule junction studies?
- Methodological Answer : Conductance measurements via scanning tunneling microscopy (STM) reveal that electron-withdrawing groups like -CFH lower the highest occupied molecular orbital (HOMO) energy, reducing conductance. Comparative 2D conductance histograms (e.g., under 100 mV vs. 200 mV biases) show distinct transport mechanisms, with -CFH introducing steric and electronic effects that alter junction stability .
Q. What strategies resolve contradictions in reaction yields when using this compound in Pd-catalyzed 18F-labeling?
- Methodological Answer : In radiochemistry, yield variability arises from competing side reactions (e.g., protodeboronation). Optimizing ligand systems (e.g., Xantphos instead of PPh) and adding hydroquinone as a stabilizer improve radiochemical yields (RCY) to 45% for -difluoromethylated arenes. Anaerobic conditions are unnecessary, simplifying workflow .
Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using SPARTAN’14) model charge distribution and frontier molecular orbitals. For example, the difluoromethyl group directs electrophiles to the para position due to its electron-withdrawing nature, as shown in analogous 4-carbamoylphenyl boronic acid systems .
Q. What are the challenges in synthesizing this compound-containing polymers for molecular electronics?
- Methodological Answer : Polymerization requires precise stoichiometry to avoid cross-linking. For thiophene-boronic acid copolymers, in situ NMR monitors boroxine formation. Solvent choice (e.g., THF vs. DMF) and catalyst loading (e.g., 5 mol% Pd) are critical to maintain π-conjugation and conductivity .
Q. How does fluorination at the phenyl ring influence the metabolic stability of boronic acid-based protease inhibitors?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to serine proteases (e.g., thrombin) and reduces metabolic degradation. Comparative studies show that -CFH increases half-life in plasma by 3-fold compared to non-fluorinated analogs, as observed in fluorinated phenylboronic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
